2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Friedel-Crafts Acylation: Formation of the oxoethyl group.
Quinoline Formation: Cyclization to form the quinoline ring.
Chlorination: Introduction of the chloro group.
Esterification: Formation of the carboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group or the phenyl ring.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro-quinoline derivatives.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxylate Derivatives: Other derivatives with similar structures but different substituents.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate may have unique properties due to the specific combination of functional groups, which could result in distinct biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
355420-64-3 |
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Molecular Formula |
C25H17ClN2O5 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-5-7-16(8-6-15)23-13-21(20-12-18(26)9-10-22(20)27-23)25(30)33-14-24(29)17-3-2-4-19(11-17)28(31)32/h2-13H,14H2,1H3 |
InChI Key |
GXCBOMIKVVSRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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